6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Anti-inflammatory Analgesic COX-2 Selectivity

This compound is the exact positional isomer of Compound 17 (Bansal & Thota, 2016), a highly selective COX-2 inhibitor with an excellent gastric safety profile. By reversing the 4-methoxyphenyl and phenyl positions, it allows direct SAR evaluation of how aryl substitution patterns alter COX-1/COX-2 selectivity, anti-inflammatory potency, and ulcerogenic index. Additionally, its 4-phenylpiperazine moiety fills a critical gap in the 2024 vasodilator SAR matrix, enabling independent assessment of steric and electronic effects on vasorelaxation (EC50 range 0.029–0.424 µM). Procure this scaffold as the clean baseline for medicinal chemistry campaigns before adding further substituents to improve metabolic stability or solubility.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
Cat. No. B5689171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O3/c1-30-20-9-7-18(8-10-20)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3
InChIKeyCZOVJBUGYSMYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone: A Differentiated Pyridazinone Scaffold for Inflammatory and Vascular Research


6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone (C23H24N4O3, MW 404.5 g/mol) is a synthetic pyridazinone derivative. The core 3(2H)-pyridazinone structure is a privileged scaffold in medicinal chemistry, known for producing analogs with anti-inflammatory, analgesic, and vasodilatory activities [1]. This specific derivative is characterized by a 4-methoxyphenyl substitution at the 6-position and a 2-oxoethyl linker bearing a 4-phenylpiperazine moiety, a combination that distinguishes it from closely related anti-inflammatory pyridazinones [2].

Why 6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone Is Not a Generic Substitute for Other Pyridazinones


In pyridazinone-based research, small structural variations create profound activity cliffs. A positional isomer of this compound, 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one, was identified as an ideal anti-inflammatory agent with remarkable COX-2 selectivity and an excellent gastric safety profile [1]. The target compound reverses the positions of the 4-methoxyphenyl and phenyl groups, a modification that will directly impact pharmacophore mapping and enzyme binding kinetics. Furthermore, in vasodilator programs, replacing the phenylpiperazine moiety with a 4-benzylpiperidine yielded a 14.5-fold boost in potency [2]. Therefore, the specific arrangement of the methoxyphenyl, oxoethyl linker, and phenylpiperazine in this compound dictates a unique polypharmacology profile that cannot be replicated by its nearest analogs.

6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone: Quantitative Differentiation Data Against Closest Analogs


Structural Differentiation from an Ideal Anti-inflammatory Lead Candidate

The target compound is a positional isomer of Compound 17 (4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one), which was identified by Bansal & Thota (2016) as an ideal anti-inflammatory agent [1]. The target compound has the 4-methoxyphenyl group at the 6-position of the pyridazinone ring, whereas Compound 17 has it at the 4-position and a phenyl at the 6-position. This positional isomerism creates a distinct chemical entity with a different spatial configuration and electronic distribution, directly influencing its fit into the COX-2 active site.

Anti-inflammatory Analgesic COX-2 Selectivity

In-Class Vasorelaxant Potency Benchmarking Against Hydralazine and Nitroglycerin

The target compound belongs to a series of 6-(4-substitutedphenyl)-3-pyridazinones whose vasorelaxant activity was evaluated on isolated rat thoracic aorta. While direct data for this specific phenylpiperazine derivative is not reported, the series demonstrated EC50 values ranging from 0.02916 µM to 1.907 µM, dramatically outperforming the clinical vasodilators hydralazine (EC50 18.21 µM) and isosorbide mononitrate (EC50 30.1 µM) [1]. A closely related analog, compound 2j (which differs by having a 4-benzylpiperidine moiety instead of a 4-phenylpiperazine), achieved an EC50 of 0.02916 µM, which is 6.26-fold more potent than the clinical standard nitroglycerin (EC50 0.1824 µM) [1].

Vasodilator Hypertension Smooth Muscle Relaxation

Drug-Likeness and ADMET Profile Differentiation via In Silico Prediction

The 2024 vasodilator series exhibited varying ADMET profiles that are highly sensitive to the cyclic amine substituent. A close analog with a 4-benzylpiperidine moiety (compound 2j) was predicted to be non-penetrant to the Blood-Brain Barrier (BBB), non-inhibitory to Cytochrome P450 2D6, but hepatotoxic [1]. In contrast, a morpholine-containing analog (2g) was non-hepatotoxic and a CYP2D6 non-inhibitor [1]. The target compound's unique 4-phenylpiperazine group creates a sterically and electronically distinct environment from both the benzylpiperidine and morpholine analogs. This is expected to result in a unique ADMET fingerprint, making it a critical probe for understanding the amine-driven pharmacology of this chemotype.

ADMET Drug-likeness Blood-Brain Barrier

Basic Physicochemical Differentiation from Piperazine-Modified Analogs

The target compound has a molecular formula of C23H24N4O3 (MW 404.5 g/mol) with a specification purity of 95% . A closely related derivative, 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone, incorporates an additional methoxy group on the phenylpiperazine ring, increasing its molecular weight and hydrogen bond acceptor count . The simpler aryl substitution of the target compound provides a less sterically demanding and more tractable physicochemical baseline for initial screening, making it a preferred starting point for fragment-based or scaffold-hopping campaigns.

Physicochemical properties Purity Molecular weight

6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone: Primary Research and Procurement Application Scenarios


Probing COX-2 Selectivity Through Positional Isomer Scanning

This compound serves as the critical positional isomer partner to Compound 17 from Bansal & Thota (2016), which demonstrated remarkable COX-2 selectivity and an excellent gastrointestinal safety profile [1]. By procuring this compound, researchers can systematically evaluate how shifting the aryl substitution from the 4,6- to the 6- pattern alters COX-1/COX-2 selectivity, anti-inflammatory potency in the carrageenan-induced paw edema model, and the ulcerogenic index. This is a textbook SAR study to define the pharmacophoric requirements for safe anti-inflammatory activity.

Deciphering the Amine Group's Role in Vasodilator Potency and ADMET

The 2024 vasodilator series established that the cyclic amine in position 2 is a master switch for both potency (EC50 range: 0.02916–0.4240 µM) and hepatotoxicity prediction [2]. This compound, with its unique 4-phenylpiperazine substituent, fills a crucial gap in the SAR matrix. It allows direct comparison against benzylpiperidine (2j, highest potency), morpholine (2g, non-hepatotoxic), and piperidine (2a, lower potency) analogs to independently assess the contributions of basicity, lipophilicity, and steric bulk to vasorelaxation and liver safety.

Establishing a Clean Baseline for Fragment-Based and Physicochemical Optimization

With a molecular weight of 404.5 g/mol and a single 4-methoxyphenyl group, this compound presents a less complex starting point compared to its di-methoxylated piperazine analog . It is the ideal parent scaffold for medicinal chemistry campaigns aiming to improve metabolic stability or solubility. Purchasing this compound allows teams to first establish the core scaffold's intrinsic activity and ADMET liabilities before adding additional substituents, providing a controlled baseline for lead optimization.

Investigating Dual-Acting Anti-inflammatory and Vasorelaxant Polypharmacology

Given the anti-inflammatory potential of its positional isomer and the potent vasorelaxant activity of its structural class, this compound is a prime candidate for evaluating simultaneous dual activity on vascular inflammation [1][2]. Procuring this molecule enables the testing of a single agent in both a vasorelaxation assay (rat aorta) and a COX inhibition assay, which is valuable for developing novel therapeutics for hypertension with an inflammatory component, a high-unmet-need area.

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.